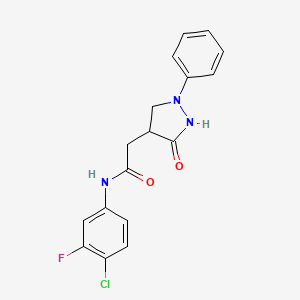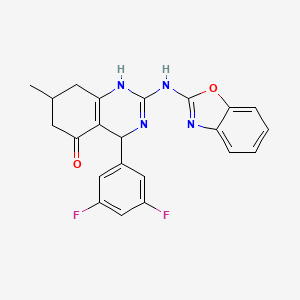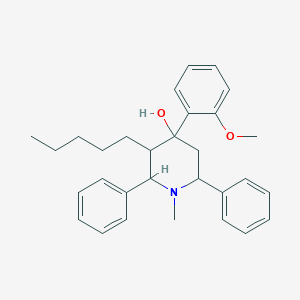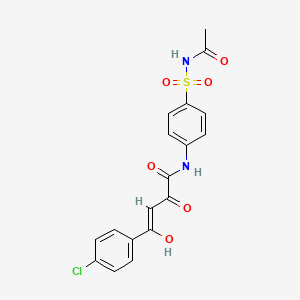![molecular formula C18H24ClN5O B14940972 4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)
4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is a complex organic compound that belongs to the class of morpholine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Cyclohexyl Derivative Formation: The cyclohexyl derivative can be prepared by reacting 4-methylcyclohexanone with the tetraazole intermediate in the presence of a suitable catalyst.
Morpholine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and morpholine rings.
Reduction: Reduction reactions can target the tetraazole ring, potentially converting it to a more reduced form.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the 4-chlorophenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexyl and morpholine rings.
Reduction: Reduced forms of the tetraazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-{1-[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
- 4-{1-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
- 4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
Uniqueness
The uniqueness of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, enhances its potential as a bioactive molecule, differentiating it from similar compounds with different substituents.
特性
分子式 |
C18H24ClN5O |
|---|---|
分子量 |
361.9 g/mol |
IUPAC名 |
4-[1-[1-(4-chlorophenyl)tetrazol-5-yl]-4-methylcyclohexyl]morpholine |
InChI |
InChI=1S/C18H24ClN5O/c1-14-6-8-18(9-7-14,23-10-12-25-13-11-23)17-20-21-22-24(17)16-4-2-15(19)3-5-16/h2-5,14H,6-13H2,1H3 |
InChIキー |
YSOXSQVSCWQMCH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)

![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14940924.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
![[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B14940932.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)

![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14940950.png)
